molecular formula C18H18N2O3 B4627364 N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

Cat. No. B4627364
M. Wt: 310.3 g/mol
InChI Key: RBCGSVSCSDRFPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes, demonstrating the complexity and versatility of organic synthesis techniques. For instance, the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives employs a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, with specific arrangements contributing to their biological activities. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular N-H···O hydrogen bonds, highlighting the importance of such interactions in determining molecular conformation and potentially influencing reactivity and biological activity (Marinova et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving similar molecules showcase their reactivity and potential for further modification. For instance, the unique photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams underlines the diverse reactivity patterns these compounds can exhibit, paving the way for generating novel structures with potentially valuable properties (Marubayashi et al., 1992).

Scientific Research Applications

Antidepressant Effects

Ketamine has been identified as a potential rapid-acting antidepressant, particularly for treatment-resistant depression. Studies have shown that a single dose of ketamine can significantly improve depressive symptoms within hours, an effect that can last for days or even weeks. This rapid action contrasts sharply with traditional antidepressants, which typically take weeks to become effective. The underlying mechanism is thought to involve the modulation of glutamate neurotransmission, offering a new avenue for the development of antidepressant therapies (Berman et al., 2000).

Cognitive and Psychotomimetic Effects

Research has also explored the cognitive and psychotomimetic effects of ketamine, contributing to our understanding of schizophrenia and other psychiatric disorders. Ketamine can induce symptoms and cognitive impairments similar to those observed in schizophrenia, including thought disorder, perceptual alterations, and working memory deficits. This has made ketamine a valuable tool in psychiatric research, helping to model psychiatric disorders and evaluate potential treatments (Adler et al., 1998).

properties

IUPAC Name

N-methyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-8-9-16-15(10-13)20(18(22)12-23-16)11-17(21)19(2)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCGSVSCSDRFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
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N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
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N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
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N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
Reactant of Route 6
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N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

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